molecular formula C11H19NO B2967769 N-(2,6-Dimethylcyclohexyl)prop-2-enamide CAS No. 2249627-62-9

N-(2,6-Dimethylcyclohexyl)prop-2-enamide

Cat. No. B2967769
CAS RN: 2249627-62-9
M. Wt: 181.279
InChI Key: AHJXAAXXSCACPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethylcyclohexyl)prop-2-enamide, also known as DMCPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMCPA is a cyclic amide that is synthesized through a multistep process involving the reaction of cyclohexanone with various reagents.

Scientific Research Applications

N-(2,6-Dimethylcyclohexyl)prop-2-enamide has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics, where it has been shown to exhibit excellent charge transport properties. This compound has also been studied for its potential use as a corrosion inhibitor, as well as for its anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylcyclohexyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. This compound has also been shown to interact with certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. This compound has been shown to decrease the production of prostaglandins, which are inflammatory mediators, as well as to reduce pain perception in animal models. This compound has also been shown to have antioxidant properties, which may contribute to its potential use as a corrosion inhibitor.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,6-Dimethylcyclohexyl)prop-2-enamide for lab experiments is its potential use as a building block for organic electronics. This compound has been shown to exhibit excellent charge transport properties, which makes it a promising material for the development of electronic devices. However, the synthesis of this compound is complex and requires careful handling of reagents and conditions, which may limit its use in certain lab settings.

Future Directions

There are several future directions for the study of N-(2,6-Dimethylcyclohexyl)prop-2-enamide, including its potential use as a corrosion inhibitor, its anti-inflammatory and analgesic properties, and its use as a building block for organic electronics. Further research is needed to fully understand the mechanism of action of this compound, as well as to explore its potential applications in various fields. Additionally, the synthesis of this compound may be optimized to improve its purity and yield, which may make it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of N-(2,6-Dimethylcyclohexyl)prop-2-enamide involves several steps, including the reaction of cyclohexanone with ethylmagnesium bromide to form a Grignard reagent, which then reacts with acrylonitrile to form the intermediate compound. This intermediate compound is then reacted with hydrochloric acid and sodium hydroxide to form this compound. The overall synthesis method is complex and requires careful handling of reagents and conditions to ensure the purity of the final product.

properties

IUPAC Name

N-(2,6-dimethylcyclohexyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-4-10(13)12-11-8(2)6-5-7-9(11)3/h4,8-9,11H,1,5-7H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJXAAXXSCACPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1NC(=O)C=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.